5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)8-7-15-16(2)11(8)10-9(13)5-4-6-14-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPANOGLSDZSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Chloro-2-pyridyl)-1H-pyrazole-5-carboxylate
This compound is synthesized through the condensation of 2,4-dioxobutyrate and 2-hydrazino-3-chloropyridine . The process involves Claisen condensation of pyruvate and formate to produce 2,4-dioxobutyrate, which is then reacted with 2-hydrazino-3-chloropyridine in an organic solvent with a catalyst to form the desired pyrazole derivative.
Synthesis of 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester
This compound is prepared by first reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester . Subsequently, hydrochloric acid and hydrogen peroxide are added to introduce a chlorine atom at the 4-position of the pyrazole ring.
Data Tables for Similar Compounds
Table 1: Synthesis Conditions for 1-(3-Chloro-2-pyridyl)-1H-pyrazole-5-carboxylate
| Reagent | Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyruvate | 1 | Organic | Mild | High |
| Formate | 1.2-2.0 | |||
| Alkali | 1.0-2.0 | |||
| 2-Hydrazino-3-chloropyridine | 1 | Organic | Mild | High |
Table 2: Synthesis Conditions for 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester
| Reagent | Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Ethyl-5-pyrazole carboxylic acid ethyl ester | 1 | Organic | Room | High |
| Dimethyl carbonate | - | |||
| Hydrochloric acid | 35-40% | Dichloroethane | 20-30°C | High |
| Hydrogen peroxide | 30-40% |
Research Findings and Challenges
- Green Chemistry : The synthesis methods for similar compounds emphasize the use of low-toxicity reagents and mild conditions, which aligns with green chemistry principles.
- Purification Challenges : Purification of pyrazole derivatives can be challenging due to the presence of impurities, as seen in the purification of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester .
- Future Directions : Developing more efficient and environmentally friendly synthesis routes for complex pyrazole derivatives remains a significant research focus.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to pyrazoles exhibit significant anticancer properties. For instance, studies have shown that derivatives of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Research indicates that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Pesticidal Activity
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has been evaluated for its pesticidal properties. Field trials have shown effective control of various pests, including aphids and whiteflies.
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 78 | 250 |
Polymer Synthesis
The compound has also been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications.
Case Study 1: Anticancer Efficacy
A research group conducted a series of experiments to evaluate the anticancer efficacy of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole derivatives on breast cancer cells (MCF7). The study revealed that these derivatives significantly reduced cell viability and induced apoptosis.
Case Study 2: Agricultural Field Trials
In a controlled field trial, the efficacy of this compound as a pesticide was tested against common agricultural pests. Results showed a substantial reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.7 g/mol
- CAS Number : 2197054-01-4 .
Structural Features :
- The compound consists of a pyrazole ring substituted at position 1 with a methyl group and at position 4 with an ethyl ester. The pyridine ring at position 5 of the pyrazole is chlorinated at the 3-position.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacological Differences
The nitrobenzamido group in Analog 4 introduces polar amide bonds, improving solubility but possibly limiting blood-brain barrier penetration .
Electronic Effects :
- The electron-withdrawing chlorine in the target compound’s pyridine ring stabilizes the molecule and may enhance binding to biological targets (e.g., enzymes or receptors) .
- Fluorinated groups (Analogs 1–3) alter electron density, affecting reactivity and metabolic stability .
Bioactivity :
- Analog 4 demonstrated antibiofilm activity against Candida albicans (MIC: 16–32 µg/mL), attributed to the nitrobenzamido group’s ability to disrupt microbial membranes .
- Analog 3 (DFMMP) is a key intermediate in agrochemicals, where the difluoromethyl group confers resistance to enzymatic degradation .
Biological Activity
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.69 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
This compound features a pyrazole ring substituted with a chloropyridine moiety, which is crucial for its biological efficacy.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit substantial anti-inflammatory properties. A study demonstrated that derivatives of pyrazole, including our compound of interest, significantly reduced inflammation in carrageenan-induced edema models. The inhibition rates were comparable to established anti-inflammatory agents like indomethacin, suggesting potential therapeutic use in inflammatory diseases .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound showed activity against various bacterial strains, including E. coli and S. aureus. This activity is attributed to the presence of the chloropyridine group, enhancing the compound's interaction with microbial targets .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines. It has been shown to interfere with cellular pathways involved in tumor growth and proliferation. For example, compounds within this class have demonstrated efficacy in inhibiting MDM2, a protein that regulates tumor suppressor p53, thereby promoting apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Antioxidant Properties : Pyrazole derivatives are known to scavenge free radicals, reducing oxidative stress within cells.
- Receptor Modulation : Interaction with various receptors involved in inflammation and cancer progression has been noted.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for this pyrazole-4-carboxylic acid ethyl ester derivative?
The compound is typically synthesized via cyclocondensation or substitution reactions. A common approach involves reacting amino-substituted pyrazole precursors (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid chlorides, anhydrides, or aryl halides under controlled conditions. For example, NaN₃ in DMF at 50°C has been used to introduce azidomethyl groups (). Characterization involves IR, ¹H/¹³C NMR, and mass spectrometry to confirm purity (>98% by HPLC) and structural integrity ().
Q. What spectroscopic and analytical methods validate the compound’s structure?
Key techniques include:
- ¹H NMR : Peaks for the ethyl ester group (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) and pyridine/chloropyridine protons (δ 7.2–8.5 ppm) ( ).
- IR : Strong absorption bands at ~1704 cm⁻¹ (ester C=O) and ~2143 cm⁻¹ (azide, if present) ().
- Mass spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) ().
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values (Table 1, ).
Q. How is the compound screened for initial pharmacological activity?
In vivo analgesic and anti-inflammatory assays are standard. For example:
- Acetic acid-induced writhing test (analgesic activity).
- Carrageenan-induced paw edema (anti-inflammatory activity). Ulcerogenic effects are evaluated via histopathological analysis of gastric mucosa in rodent models ().
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Catalytic methods, such as palladium diacetate with XPhos ligand in tert-butanol, improve cross-coupling efficiency (e.g., 59% yield in multi-step reactions, ). Solvent optimization (e.g., THF for cyclization) and temperature control (50–100°C) reduce side products. Dry-load purification with silica gel (cyclohexane/ethyl acetate gradient) enhances recovery ().
Q. What computational tools predict reactivity and bioactivity?
DFT calculations and molecular docking assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinity to targets like COX-2. Studies on analogous pyrazole derivatives show correlations between electron-withdrawing groups (e.g., -Cl) and enhanced anti-inflammatory activity ( ).
Q. How do structural modifications influence pharmacological activity?
Substituent effects are critical:
- 3-Chloropyridinyl group : Enhances metabolic stability and target binding ( ).
- Ethyl ester vs. carboxylic acid : Ester derivatives improve bioavailability but may require hydrolysis for activity ( ). SAR studies comparing 5-substituted pyrazoles reveal that bulkier groups reduce ulcerogenicity but may lower potency ().
Q. What mechanistic insights explain its anti-inflammatory effects?
The compound likely inhibits prostaglandin synthesis via COX-2 suppression, as seen in analogous pyrazoles. In vitro assays (e.g., IL-6/TNF-α suppression in macrophages) and enzyme inhibition studies (COX-2 IC₅₀ values) validate mechanisms ().
Methodological Challenges
Q. How are contradictions in synthetic protocols resolved?
Conflicting reports on reaction conditions (e.g., solvent choice, catalysts) require systematic optimization. For example, azide introduction via NaN₃ in DMF () vs. trimethylsilyl azide in CH₂Cl₂ () may depend on steric hindrance. Controlled experiments (TLC monitoring, kinetic studies) identify optimal pathways.
Q. How to address stability issues during storage?
The compound is sensitive to hydrolysis and light. Recommendations:
Q. What strategies validate purity in conflicting pharmacological data?
Contradictory bioactivity results may arise from impurities or isomerism. Orthogonal methods (HPLC-MS, chiral chromatography) ensure enantiomeric purity. For example, ¹H NMR coupling constants and NOESY confirm stereochemistry in analogs ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
